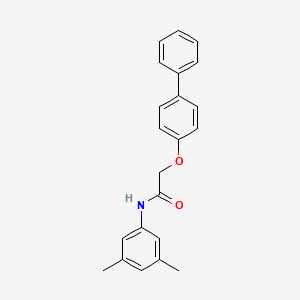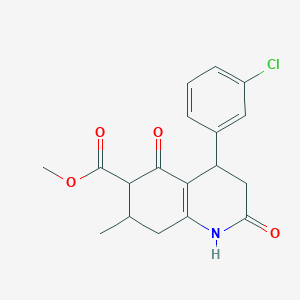![molecular formula C22H17N3O2 B5605159 3-[(3-methoxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B5605159.png)
3-[(3-methoxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(3-methoxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone belongs to the quinazolinone class of compounds known for various biological activities. The compound is structurally characterized by a quinazolinone backbone with specific substituents that influence its physical and chemical properties.
Synthesis Analysis
The synthesis of 3-benzylideneamino-4(3H)-quinazolinones can be achieved through the reaction of 2-aminobenzohydrazides with Schiff bases in methanol, followed by KMnO4 oxidation, producing quinazolinones characterized by spectral methods (P. Reddy et al., 1986). Additionally, these compounds can be synthesized via acid-promoted cyclocondensation and elimination from 2-amino-N-methoxybenzamides and aldehydes (R. Cheng et al., 2014).
Molecular Structure Analysis
Quinazolinones typically exhibit a unique bicyclic system combining benzene and pyrimidine rings. The molecular structure of these compounds can be confirmed using spectral characterization techniques, such as FTIR, NMR, and UV spectroscopy, supported by density functional theory (DFT) calculations (M. Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions, including cyclocondensation, oxidative dehydrogenation, and reactions with different nucleophiles, producing a range of derivatives. These reactions are often catalyzed by acids or other agents, highlighting the compounds' reactivity and versatility (W. Nawrocka, 2009).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility and crystalline structure, are influenced by their functional groups and molecular arrangement. Studies on fluorine-substituted derivatives, for example, demonstrate how substitutions can improve solubility and facilitate the formation of 3D networks via hydrogen bonds and π-π interactions (Yue Sun et al., 2019).
Future Directions
Quinazolinones are a focus of ongoing research due to their diverse biological activities. Future research could explore the synthesis of new quinazolinone derivatives, investigate their biological activities, and elucidate their mechanisms of action. Additionally, studies could also focus on improving the synthesis methods for these compounds to increase their yield and purity .
properties
IUPAC Name |
3-[(E)-(3-methoxyphenyl)methylideneamino]-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-27-18-11-7-8-16(14-18)15-23-25-21(17-9-3-2-4-10-17)24-20-13-6-5-12-19(20)22(25)26/h2-15H,1H3/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAANJOXEOVNBW-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5605084.png)
![9-[4-(2-aminoethyl)benzyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5605088.png)
![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5605096.png)
![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5605098.png)
![7-{[2-(benzylamino)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5605110.png)
![2-{1-[(3S)-1-benzyl-3-piperidinyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605117.png)

![N-(tert-butyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5605153.png)

![N-(2-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5605163.png)
![8-[2-furyl(oxo)acetyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5605165.png)
![4-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5605167.png)
![2-({[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5605179.png)
![(3S*,4R*)-4-(2-methylphenyl)-1-{[2-(propylamino)pyrimidin-5-yl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B5605183.png)